molecular formula C25H48O9 B12692002 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate CAS No. 85068-51-5

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate

Cat. No.: B12692002
CAS No.: 85068-51-5
M. Wt: 492.6 g/mol
InChI Key: FSUNBVHKEPRZEA-UHFFFAOYSA-N
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Description

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate is a complex organic compound characterized by its multiple ether linkages and a hydroxyl group. This compound is part of a class of molecules known for their unique structural properties, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate typically involves multi-step organic reactions. The process begins with the preparation of the polyether chain through a series of etherification reactions. The hydroxyl group is introduced via selective oxidation, and the final esterification step involves the reaction of the polyether with undec-10-enoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and chromatographic techniques are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate is unique due to its longer polyether chain and the presence of an unsaturated ester group. These structural features confer distinct physicochemical properties, such as enhanced solubility in organic solvents and increased reactivity in polymerization reactions .

Properties

CAS No.

85068-51-5

Molecular Formula

C25H48O9

Molecular Weight

492.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl undec-10-enoate

InChI

InChI=1S/C25H48O9/c1-2-3-4-5-6-7-8-9-10-25(27)34-24-23-33-22-21-32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-26/h2,26H,1,3-24H2

InChI Key

FSUNBVHKEPRZEA-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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